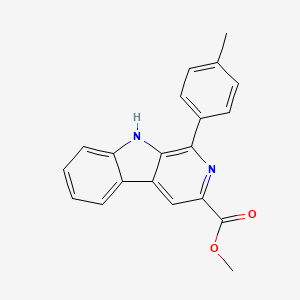
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features a pyrrole core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, 4-methoxyphenylhydrazine, and 5-methyl-1,3,4-thiadiazole. The synthesis could involve:
Step 1: Formation of an intermediate hydrazone by reacting 4-methoxyphenylhydrazine with benzoyl chloride.
Step 2: Cyclization of the hydrazone intermediate with 5-methyl-1,3,4-thiadiazole under acidic or basic conditions to form the pyrrole core.
Step 3: Introduction of the hydroxy group at the 3-position through selective oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of 3-keto derivative.
Reduction: Formation of 4-benzyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of specific diseases due to its biological activity.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties.
作用機序
The mechanism of action of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
類似化合物との比較
Similar Compounds
4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxy and thiadiazole groups.
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the thiadiazole group.
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: Lacks the methyl group on the thiadiazole ring.
Uniqueness
The presence of the methoxy group, thiadiazole ring, and methyl group in “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
439947-30-5 |
|---|---|
分子式 |
C21H17N3O4S |
分子量 |
407.4 g/mol |
IUPAC名 |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-12-22-23-21(29-12)24-17(13-8-10-15(28-2)11-9-13)16(19(26)20(24)27)18(25)14-6-4-3-5-7-14/h3-11,17,25H,1-2H3/b18-16+ |
InChIキー |
SUPLXEFSPMDLMM-FBMGVBCBSA-N |
異性体SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12161663.png)
![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)
![2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161673.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12161686.png)
![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161690.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161693.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161709.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161711.png)
![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161722.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161727.png)
![methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12161735.png)
![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B12161741.png)
